![molecular formula C21H19Br2N3O4S B421320 ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate](/img/structure/B421320.png)
ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as ester, bromine, and carbamimidoylsulfanyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Esterification: The ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Acetylation: The acetyloxy group is introduced by reacting the hydroxyl group with acetic anhydride in the presence of a base such as pyridine.
Carbamimidoylsulfanyl Group Introduction: This step involves the reaction of the indole derivative with a thiourea derivative under basic conditions to introduce the carbamimidoylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester and carbamimidoylsulfanyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
科学研究应用
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(acetyloxy)-6-chloro-1-(4-chlorophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 5-(acetyloxy)-6-fluoro-1-(4-fluorophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but with fluorine atoms instead of bromine.
Ethyl 5-(acetyloxy)-6-iodo-1-(4-iodophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups and the presence of bromine atoms, which may impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C21H19Br2N3O4S |
|---|---|
分子量 |
569.3g/mol |
IUPAC 名称 |
ethyl 5-acetyloxy-6-bromo-1-(4-bromophenyl)-2-(carbamimidoylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C21H19Br2N3O4S/c1-3-29-20(28)19-14-8-18(30-11(2)27)15(23)9-16(14)26(17(19)10-31-21(24)25)13-6-4-12(22)5-7-13/h4-9H,3,10H2,1-2H3,(H3,24,25) |
InChI 键 |
OXPGXCQFUDLETC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)Br)CSC(=N)N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)Br)CSC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


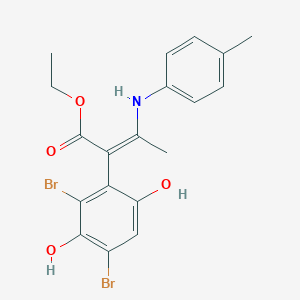

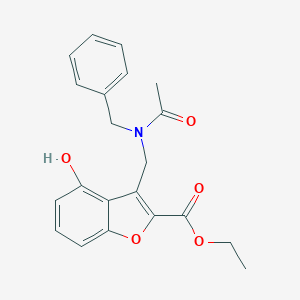
![2-{[(2-hydroxyethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B421245.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-3-yl 4-methylbenzenesulfonate](/img/structure/B421246.png)
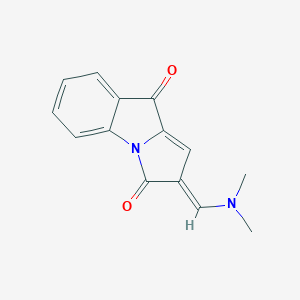
![2-[(2-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B421249.png)
![1-acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B421250.png)
![1-acetyl-2-[(4-methoxyanilino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B421251.png)
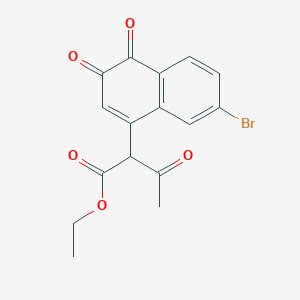
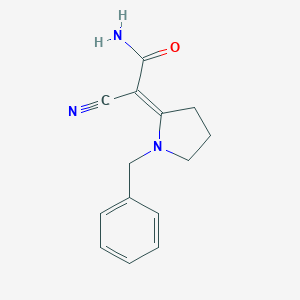
![ethyl 5-cyano-6-{[(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-7-carboxylate](/img/structure/B421255.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanimidamide](/img/structure/B421259.png)
![3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B421260.png)
